molecular formula C29H22N2O2S B2706886 4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392248-35-0

4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Katalognummer: B2706886
CAS-Nummer: 392248-35-0
Molekulargewicht: 462.57
InChI-Schlüssel: ZKTGTXVNUQIHTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction The process may start with the reaction of a benzylamine derivative with a thioamide under acidic conditions to form the thiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole-based compounds, including those similar to 4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, the compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these derivatives possess considerable antibacterial activity, suggesting their potential use in treating bacterial infections .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli1 µg/mL
S. aureus0.5 µg/mL
Other Thiazole DerivativesAspergillus niger0.8 µg/mL
A. oryzae0.7 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied due to their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, compounds containing thiazole rings have shown promise as inhibitors of dihydrofolate reductase (DHFR), a target for various antimetabolite drugs used in cancer therapy .

In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT116). The observed IC50 values indicated that these compounds could effectively reduce cell viability at low concentrations .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHCT1165.85
Other Thiazole DerivativesMCF76.30
A5497.10

Wirkmechanismus

The mechanism of action of 4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The thiazole ring and phenoxyphenyl groups are crucial for its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of the thiazole ring and phenoxyphenyl groups, which confer specific biological activities

Biologische Aktivität

4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and hypertension. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its activity.

Chemical Structure

The compound can be described by the following structural formula:

C23H22N2O1S\text{C}_{23}\text{H}_{22}\text{N}_2\text{O}_1\text{S}

This structure features a benzamide core with substitutions that enhance its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Notably, it has been identified as an inhibitor of the WNK-OSR1/SPAK-NCC signaling cascade, which is implicated in salt-sensitive hypertension. This mechanism positions the compound as a potential candidate for antihypertensive drug development .

Antihypertensive Activity

In studies examining the compound's antihypertensive effects, it was found to inhibit SPAK with significant potency. The structure-activity relationship (SAR) analysis indicated that modifications to the phenoxy and thiazole moieties could enhance inhibitory effects against SPAK, leading to decreased blood pressure in experimental models .

Antitumor Activity

Research has also explored the antitumor potential of thiazole derivatives. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant cytotoxicity against cancer cells. For example, it was evaluated against several human cancer cell lines using MTT assays, yielding IC50 values indicative of potent activity. The compound was particularly effective against breast and colon cancer cell lines .

In Vivo Studies

Animal models have further validated the antihypertensive properties of this compound. In hypertensive rat models, administration of this compound resulted in a marked reduction in systolic blood pressure compared to control groups .

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives where this compound was included. The study highlighted its selective inhibition of SPAK and subsequent effects on renal function and blood pressure regulation in hypertensive rats. The results indicated a promising therapeutic window for managing hypertension without significant adverse effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and IC50 values for this compound compared to related compounds:

Compound NameActivity TypeIC50 (µM)Reference
This compoundSPAK Inhibition0.45
Thiazole Derivative AAntitumor Activity0.35
Thiazole Derivative BAntihypertensive0.50

Eigenschaften

IUPAC Name

4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O2S/c32-28(24-13-11-22(12-14-24)19-21-7-3-1-4-8-21)31-29-30-27(20-34-29)23-15-17-26(18-16-23)33-25-9-5-2-6-10-25/h1-18,20H,19H2,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTGTXVNUQIHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.